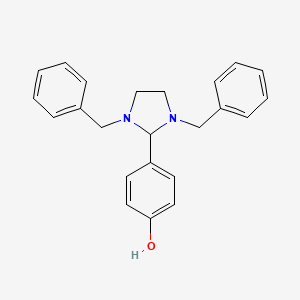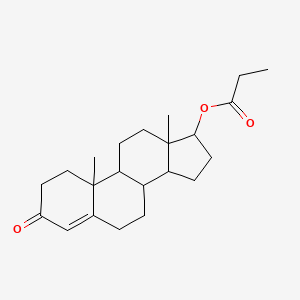![molecular formula C24H18Cl2N2O5 B11689773 ethyl 2-chloro-5-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11689773.png)
ethyl 2-chloro-5-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-cloro-5-(5-{(Z)-[1-(3-cloro-4-metilfenil)-3,5-dioxopirazolidin-4-ilideno]metil}furan-2-il)benzoato de etilo es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-cloro-5-(5-{(Z)-[1-(3-cloro-4-metilfenil)-3,5-dioxopirazolidin-4-ilideno]metil}furan-2-il)benzoato de etilo típicamente involucra múltiples pasos, incluyendo la formación de compuestos intermedios. Un método común involucra el uso del acoplamiento de Suzuki-Miyaura, una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Este método es favorecido debido a sus condiciones de reacción suaves y tolerancia a los grupos funcionales.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar el uso de reactores a gran escala y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como la extracción con solventes, la purificación mediante cromatografía y la cristalización para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-cloro-5-(5-{(Z)-[1-(3-cloro-4-metilfenil)-3,5-dioxopirazolidin-4-ilideno]metil}furan-2-il)benzoato de etilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio
Nucleófilos: Halógenos, aminas
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El 2-cloro-5-(5-{(Z)-[1-(3-cloro-4-metilfenil)-3,5-dioxopirazolidin-4-ilideno]metil}furan-2-il)benzoato de etilo tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-cloro-5-(5-{(Z)-[1-(3-cloro-4-metilfenil)-3,5-dioxopirazolidin-4-ilideno]metil}furan-2-il)benzoato de etilo involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos y vías moleculares exactos pueden variar dependiendo de la aplicación y contexto específicos.
Comparación Con Compuestos Similares
El 2-cloro-5-(5-{(Z)-[1-(3-cloro-4-metilfenil)-3,5-dioxopirazolidin-4-ilideno]metil}furan-2-il)benzoato de etilo puede compararse con otros compuestos similares, tales como:
Propiedades
Fórmula molecular |
C24H18Cl2N2O5 |
|---|---|
Peso molecular |
485.3 g/mol |
Nombre IUPAC |
ethyl 2-chloro-5-[5-[(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H18Cl2N2O5/c1-3-32-24(31)17-10-14(5-8-19(17)25)21-9-7-16(33-21)12-18-22(29)27-28(23(18)30)15-6-4-13(2)20(26)11-15/h4-12H,3H2,1-2H3,(H,27,29)/b18-12- |
Clave InChI |
ZIWXDVFMWHMRDT-PDGQHHTCSA-N |
SMILES isomérico |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC(=C(C=C4)C)Cl)Cl |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11689692.png)

![{4-[(Z)-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11689701.png)
![(2E)-N-(2-methoxy-4-nitrophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B11689703.png)

![N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B11689709.png)
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11689720.png)
![1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11689725.png)


![(4Z)-1-(4-bromophenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11689747.png)
![(5Z)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689760.png)
![4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate](/img/structure/B11689768.png)

